Carubicin

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Carubicin is synthesized through a series of complex chemical reactions. The synthesis typically involves the acetylation of a tetracyclic quinone structure, followed by glycosylation with a deoxy sugar .

Industrial Production Methods: Industrial production of this compound involves fermentation processes using Actinomadura carminata. The bacterium is cultured under specific conditions to produce the compound, which is then extracted and purified through various chromatographic techniques .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Carubicin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Chinonderivate zu bilden.

Reduktion: Reduktionsreaktionen können this compound in Hydrochinonderivate umwandeln.

Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere an den Amino- und Hydroxylgruppen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Nukleophile wie Amine und Alkohole.

Hauptprodukte:

Oxidation: Chinonderivate.

Reduktion: Hydrochinonderivate.

Substitution: Verschiedene substituierte Anthracyclinderivate.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

Carubicin is primarily utilized in oncology for its antitumor properties. Its applications include:

- Treatment of Various Cancers : this compound has shown efficacy against a range of experimental tumors. Clinical trials have indicated partial responses in patients with non-small cell lung cancer and squamous cell carcinoma .

- Combination Therapy : Research has focused on the synergistic effects of this compound when used with other chemotherapeutic agents. Studies indicate that combining this compound with drugs like cisplatin can enhance treatment efficacy while reducing side effects .

- Drug Resistance Studies : this compound is instrumental in studying drug resistance mechanisms in cancer cells. Researchers utilize this compound-resistant cell lines to identify genetic pathways involved in resistance, which can inform strategies to overcome this challenge .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

- Efficacy Against Lung Cancer : A study reported objective partial responses in two out of seven previously untreated patients with non-small cell lung cancer after treatment with this compound .

- Synergistic Effects : Research published in Cancers demonstrated that combining this compound with cisplatin significantly improved the cytotoxic effects on human lung cancer cells compared to either drug alone.

- Resistance Mechanisms : A comprehensive review highlighted how this compound is used to explore mechanisms of anthracycline resistance, providing insights into potential therapeutic strategies to counteract this issue .

Comparative Analysis with Other Anthracyclines

This compound shares structural and functional similarities with other anthracycline antibiotics, such as doxorubicin and daunorubicin. A comparative analysis reveals that while all these compounds exhibit similar mechanisms of action, their efficacy and side effect profiles can vary significantly.

| Compound | Mechanism of Action | Efficacy Against Tumors | Common Side Effects |

|---|---|---|---|

| This compound | DNA intercalation, Topo II inhibition | Effective against lung cancer, head and neck cancers | Myelosuppression, gastrointestinal intolerance |

| Doxorubicin | DNA intercalation, Topo II inhibition | Broad-spectrum antitumor activity | Cardiotoxicity, myelosuppression |

| Daunorubicin | DNA intercalation, Topo II inhibition | Effective against leukemia | Cardiotoxicity, myelosuppression |

Wirkmechanismus

Carubicin exerts its effects primarily through DNA intercalation and inhibition of topoisomerase II. By intercalating into DNA, this compound disrupts the replication and transcription processes, leading to cell cycle arrest and apoptosis. It also inhibits topoisomerase II, an enzyme crucial for DNA replication and repair, further contributing to its antineoplastic activity .

Vergleich Mit ähnlichen Verbindungen

Carubicin ähnelt anderen Anthracyclinen wie Doxorubicin, Daunorubicin und Idarubicin. Es ist in seinem spezifischen Glykosylierungsmuster und seiner potenten Aktivität gegen bestimmte Krebszelllinien einzigartig. Zu den ähnlichen Verbindungen gehören:

Doxorubicin: Ein weiteres Anthracyclin mit breitspektrumiger antineoplastischer Aktivität.

Daunorubicin: Ähnlich in der Struktur, aber hauptsächlich zur Behandlung von Leukämie eingesetzt.

Idarubicin: Bekannt für seine verbesserte Lipophilie und Fähigkeit, Zellmembranen zu durchdringen.

Die einzigartige Glykosylierung und die potente Aktivität von this compound gegen bestimmte Krebsarten machen es zu einer wertvollen Verbindung in der Krebsforschung und -therapie.

Biologische Aktivität

Carubicin, a member of the anthracycline class of antibiotics, is primarily recognized for its antitumor properties. This compound has been the subject of extensive research due to its potential efficacy in treating various malignancies, particularly hematological cancers. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical studies, and comparative analysis with other anthracyclines.

This compound exerts its biological activity through several mechanisms:

- DNA Intercalation : Like other anthracyclines, this compound intercalates into DNA, disrupting the replication process and leading to cell death.

- Topoisomerase Inhibition : It inhibits topoisomerase II, an enzyme crucial for DNA unwinding during replication. This inhibition results in DNA strand breaks, contributing to its cytotoxic effects.

- Reactive Oxygen Species (ROS) Generation : this compound induces oxidative stress by generating ROS, which can damage cellular components and lead to apoptosis.

Efficacy in Clinical Studies

Several studies have evaluated the efficacy of this compound in different cancer types. Below is a summary of significant findings from clinical trials:

Comparative Analysis with Other Anthracyclines

This compound's biological activity can be compared with other anthracyclines like daunorubicin and doxorubicin. The following table summarizes key differences:

| Compound | IC50 (mM) | Major Toxicities | Efficacy in Hematological Cancers |

|---|---|---|---|

| This compound | < 0.12 | Less gastrointestinal toxicity; moderate leukopenia | Effective but less than doxorubicin |

| Doxorubicin | 0.18 | Significant cardiotoxicity; high leukopenia rates | Highly effective across multiple cancers |

| Daunorubicin | 0.15 | Similar to doxorubicin; high incidence of nausea | Effective primarily in acute leukemias |

Case Studies and Research Findings

- Case Study on Efficacy : A study involving patients with advanced breast cancer revealed that this compound had a lower response rate compared to epirubicin but demonstrated a more favorable safety profile regarding gastrointestinal side effects .

- In Vitro Efficacy : Research indicated that this compound derivatives exhibited significant cytotoxicity against HL-60 leukemia cells, with IC50 values indicating strong potency .

- Toxicity Profile : Clinical observations noted that while this compound shares common toxicities associated with anthracyclines, it tends to produce less severe gastrointestinal effects and alopecia compared to its counterparts .

Eigenschaften

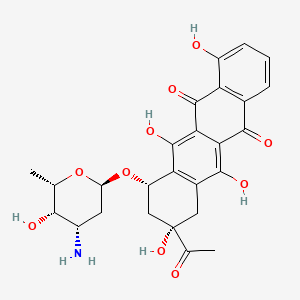

IUPAC Name |

9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27NO10/c1-9-21(30)13(27)6-16(36-9)37-15-8-26(35,10(2)28)7-12-18(15)25(34)20-19(23(12)32)22(31)11-4-3-5-14(29)17(11)24(20)33/h3-5,9,13,15-16,21,29-30,32,34-35H,6-8,27H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XREUEWVEMYWFFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27NO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00860621 | |

| Record name | 3-Acetyl-3,5,10,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00860621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

513.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.